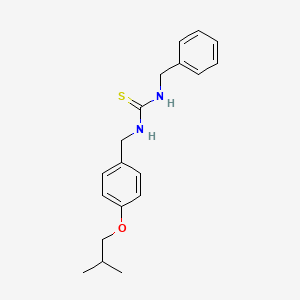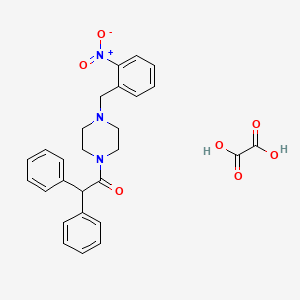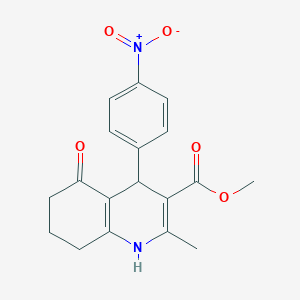![molecular formula C15H30N2O B5145982 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DMHP, and it is a piperazine derivative that has been synthesized through a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release and is a target for various drugs such as benzodiazepines and barbiturates. DMHP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMHP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMHP has also been found to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, DMHP has been found to have analgesic properties, which may be attributed to its interaction with the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through various techniques. DMHP is also stable under various conditions, which makes it suitable for various applications. However, DMHP has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DMHP. One potential area of research is the development of DMHP-based metal catalysts for organic synthesis. Another area of research is the investigation of the potential anti-cancer properties of DMHP. Additionally, the development of DMHP analogs with improved solubility and potency may also be an area of future research.
Conclusion:
In conclusion, 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The synthesis method of DMHP involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. DMHP has been found to have potential applications in various scientific research fields, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. DMHP has several advantages for lab experiments, including ease of synthesis and stability under various conditions. However, DMHP also has some limitations, such as its low solubility in water. There are several future directions for the research on DMHP, including the development of DMHP-based metal catalysts, investigation of its anti-cancer properties, and development of DMHP analogs with improved solubility and potency.
Métodos De Síntesis
The synthesis method of 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. This reaction results in the formation of DMHP, which can be further purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMHP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DMHP has also been used as a ligand in the development of metal-based catalysts for organic synthesis. Additionally, DMHP has been used in the synthesis of various compounds such as β-amino alcohols and β-lactams.
Propiedades
IUPAC Name |
2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-14(2)5-4-6-15(3)13-17-9-7-16(8-10-17)11-12-18/h5,15,18H,4,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXKDQTFDGSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)

![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)
